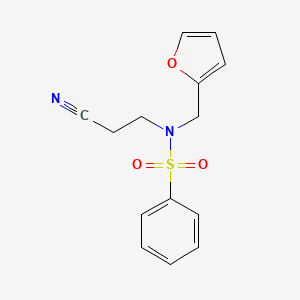

![molecular formula C20H25N3O4S B4626495 N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4626495.png)

N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide and related compounds often involves complex chemical reactions designed to introduce specific functional groups that contribute to the molecule's biological activity. For instance, similar compounds have been synthesized through reactions involving alkylation, amidation, and sulfonamide formation, indicative of the intricate steps likely required for synthesizing the subject compound (Hsin-Lung Wu et al., 1997; Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound, like those of its analogs, is characterized by specific functional groups attached to a benzamide backbone. Structural analyses, including crystal structure studies and density functional theory (DFT) calculations, provide insights into the molecule's geometry, electronic structure, and potential reactive sites (K. Kumara et al., 2017; Jun-Li Xiao et al., 2022).

Aplicaciones Científicas De Investigación

Serotonin Receptor Imaging in Alzheimer's Disease

One notable application of a closely related compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, is in neuroimaging, particularly using positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This research highlights the compound's potential as a diagnostic tool for neurodegenerative diseases by providing insights into the serotoninergic system's alterations in Alzheimer's disease and its correlation with clinical symptoms (Kepe et al., 2006).

Sigma Receptor Imaging in Breast Cancer

Another application is in oncology, where derivatives of N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, have been used for sigma receptor scintigraphy to visualize primary breast tumors in humans. This study underscores the compound's potential in cancer diagnosis and the exploration of sigma receptors' role in cancer cells (Caveliers et al., 2002).

5-HT7 Receptor Antagonism

Research into piperazine derivatives, including compounds related to N-ethyl-2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide, has also explored their potential as 5-HT7 receptor antagonists. These studies contribute to our understanding of serotonin receptors' pharmacology and offer potential avenues for developing new therapeutic agents targeting the central nervous system (Yoon et al., 2008).

Analytical and Diagnostic Applications

Additionally, the chemical has been utilized in the development of sensitive and selective analytical methods, such as its use in PVC-based Zn2+-selective electrodes. This application demonstrates the compound's versatility beyond biological targets, offering valuable tools for chemical analysis and potentially environmental monitoring (Saleh & Gaber, 2001).

Propiedades

IUPAC Name |

N-ethyl-2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-3-21-20(24)18-15-17(9-10-19(18)27-2)28(25,26)23-13-11-22(12-14-23)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTZJRIGMBWMIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)

![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)

![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)

![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)

![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)

![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)

![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)

![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)

![1-(3,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626506.png)

![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)